molecular formula C8H6F3N3 B11898207 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine

3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine

Cat. No.: B11898207
M. Wt: 201.15 g/mol
InChI Key: OOLVDNZNXZNZET-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structural properties and potential applications. This compound features an imidazo[1,5-a]pyridine core with a trifluoromethyl group at the 3-position and an amine group at the 1-position. The presence of the trifluoromethyl group imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with trifluoroacetaldehyde followed by cyclization in the presence of a suitable catalyst . Another approach includes the use of 1,3-diketones or malondialdehyde derivatives with in situ generated 1H-imidazol-4(5)-amine . The reaction conditions often require acidic or basic environments to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for achieving consistent results on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional functional groups, while reduction can lead to the formation of reduced imidazo[1,5-a]pyridine analogs .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4H,12H2

InChI Key

OOLVDNZNXZNZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)(F)F)N

Origin of Product

United States

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